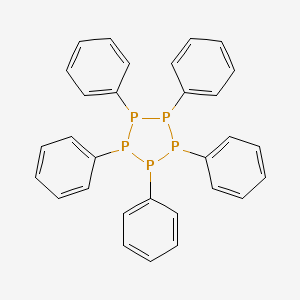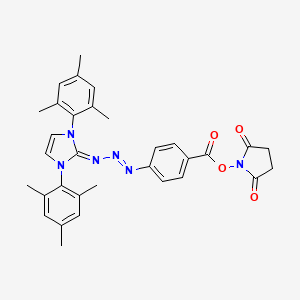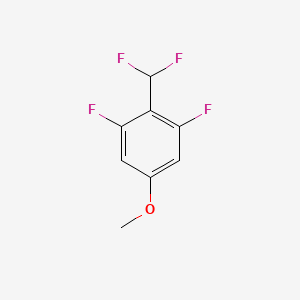![molecular formula C12H5BrF6N2O B13708067 4-[3,5-Bis(trifluoromethyl)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13708067.png)
4-[3,5-Bis(trifluoromethyl)phenyl]-5-bromoimidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “MFCD33022658” is a chemical entity known for its unique structural and functional properties It is widely studied in various scientific fields due to its potential applications in chemistry, biology, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD33022658” involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical bonds.
Industrial Production Methods: In an industrial setting, the production of “MFCD33022658” is scaled up to meet the demand for its applications. The industrial process often involves optimizing the reaction conditions to ensure high yield and purity of the compound. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the production process.
Analyse Des Réactions Chimiques
Types of Reactions: “MFCD33022658” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and the conditions under which the reactions are carried out.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize “MFCD33022658” under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often resulting in the formation of different functional groups.
Substitution: Substitution reactions involve the replacement of one functional group with another, using reagents such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Applications De Recherche Scientifique
“MFCD33022658” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and cellular pathways.
Medicine: Researchers explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: “MFCD33022658” is utilized in the production of specialty chemicals, materials, and other industrial products due to its unique properties.
Mécanisme D'action
The mechanism of action of “MFCD33022658” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity or function. This can result in various biological outcomes, depending on the nature of the target and the context in which the compound is used. The detailed molecular pathways involved in its mechanism of action are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
“MFCD33022658” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups include “MFCD33022659” and “MFCD33022660”.
Uniqueness: What sets “MFCD33022658” apart is its specific reactivity and the unique set of applications it offers. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest.
Propriétés
Formule moléculaire |
C12H5BrF6N2O |
|---|---|
Poids moléculaire |
387.07 g/mol |
Nom IUPAC |
4-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H5BrF6N2O/c13-10-9(20-8(4-22)21-10)5-1-6(11(14,15)16)3-7(2-5)12(17,18)19/h1-4H,(H,20,21) |
Clé InChI |
CTNIMNHCBOABMA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=C(NC(=N2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-2-[11-[3-(Methylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl]acetic Acid](/img/structure/B13707998.png)



![1-[1-(2,3-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13708027.png)

![Methyl 2-[Bis(Boc)amino]-3-(4-bromo-2-fluorophenyl)propanoate](/img/structure/B13708048.png)




